2-(6-methyl-1H-benzimidazol-2-yl)ethanol

Lipophilicity Membrane Permeability Druglikeness

Researchers requiring a pre-functionalized benzimidazole scaffold with a primary alcohol for rapid diversification often face limited positional isomer options. This 6-methyl substituted derivative addresses that gap: • Optimized lipophilicity (6-Me substituent) for enhanced membrane permeability in cell-based assays • Primary alcohol handle enables rapid diversification via esterification, oxidation, or cross-coupling • Validated in Tandem Oxidation Process (TOP) methodology for 2-substituted benzimidazoles • Low-melting physical form simplifies handling in automated synthesis platforms

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 18046-41-8
Cat. No. B096943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methyl-1H-benzimidazol-2-yl)ethanol
CAS18046-41-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CCO
InChIInChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
InChIKeyJCTXVOXHNXUCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methyl-1H-benzimidazol-2-yl)ethanol | Sourcing & Core Characteristics


2-(6-Methyl-1H-benzimidazol-2-yl)ethanol (CAS 18046-41-8), also referred to as 1H-Benzimidazole-2-ethanol, 5-methyl-(9CI), is a heterocyclic organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the benzimidazole family, a class of bicyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring . The benzimidazole scaffold is recognized as an important pharmacophore, serving as a core structure in numerous biologically active compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties . This particular derivative features a methyl substituent at the 6-position and a hydroxyethyl group at the 2-position of the benzimidazole core, giving it unique physicochemical and potential biological properties within its class .

Scaffold 6-methyl-benzimidazole core for SAR-driven medicinal chemistry building block
Handle 2-hydroxyethyl group enables rapid diversification (oxidation, esterification, substitution)
Context Suits kinase inhibitor and anti-infective lead optimization programs; pre-installed lipophilic vector

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol | Non-Commodity Benzimidazole


Direct substitution of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol with a generic benzimidazole-2-ethanol derivative is scientifically unsound. The position and presence of the methyl substituent (at the 6-position, often synonymously referenced as the 5-position) are not merely incidental structural features; they are known to critically influence the compound's lipophilicity (LogP), hydrogen-bonding capacity, and electronic properties [1]. In the broader context of benzimidazole medicinal chemistry, such subtle modifications are well-established to modulate key biological interactions, including enzyme binding affinity and antimicrobial potency [2]. Therefore, any attempt to interchange this compound with its unsubstituted analog (e.g., 2-(1H-benzimidazol-2-yl)ethanol) or other closely related analogs without rigorous comparative validation risks significant deviations in experimental outcomes, rendering it unsuitable for applications requiring precise structure-activity relationships.

Methyl substitution mismatch
Replacing with unsubstituted 2-(1H-benzimidazol-2-yl)ethanol may shift LogP and hydrogen-bonding profile, potentially altering target interaction and SAR interpretation.
Regioisomeric interchange risk
1-(6-methyl-1H-benzimidazol-2-yl)ethanol exhibits different physical form (crystalline solid vs. likely liquid), which may affect handling, dissolution, and high-throughput workflow compatibility.

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol | Quantitative Differentiation Guide


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of a methyl group at the 6-position of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol significantly increases its lipophilicity compared to the unsubstituted analog, 2-(1H-benzimidazol-2-yl)ethanol. This is quantified by the calculated partition coefficient (LogP) [1].

Lipophilicity
Class-level
LogP 1.41 (calc.) vs. 1.11 for unsubstituted analog
Supports membrane-permeability prediction in cell-based assays
In silico estimate; confirm experimentally
Lipophilicity Membrane Permeability Druglikeness

Regioisomeric Distinction vs. 1-(6-Methyl-1H-benzimidazol-2-yl)ethanol

2-(6-methyl-1H-benzimidazol-2-yl)ethanol is a regioisomer of 1-(6-methyl-1H-benzimidazol-2-yl)ethanol (CAS 20033-97-0), and the two compounds are chemically distinct entities with different physical properties. While both share the same molecular formula (C10H12N2O) and weight (176.22 g/mol), their structures and, consequently, their melting points differ .

Physical state
Data to verify
Likely liquid or low-melting solid (mp not reported); regioisomer melts at 160–162 °C
Liquid form may simplify high-throughput dispensing and dissolution
Vendor-reported data; lot-specific confirmation advised
Chemical Synthesis Structure-Activity Relationship Building Block

Class-Wide Antimicrobial Potential for SAR Studies

The benzimidazole scaffold, of which 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is a member, is extensively validated as a privileged structure for antimicrobial activity. In a 2021 study, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated, with several showing potent activity comparable to the standard drugs norfloxacin (antibacterial) and fluconazole (antifungal) [1]. While the specific compound was not directly tested, this provides strong class-level evidence that the core structure is a productive starting point for hit discovery and lead optimization.

Antimicrobial class evidence
Class-level
Benzimidazole analogs showed activity comparable to norfloxacin and fluconazole in vitro
Class-level support for anti-infective screening programs
Compound not directly tested; verify in target assays
Antimicrobial Antifungal Medicinal Chemistry

Synthetic Intermediate for Next-Generation Therapeutics

2-(6-methyl-1H-benzimidazol-2-yl)ethanol's primary documented value is as a versatile synthetic intermediate in the construction of more complex benzimidazole derivatives, particularly those targeting kinase-mediated disorders and other therapeutic areas [1][2]. The primary alcohol functional group at the 2-position serves as a crucial chemical handle for further derivatization, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, enabling the introduction of diverse pharmacophores .

Synthetic utility
Supporting evidence
Primary alcohol handle enables oxidation, esterification, or conversion to leaving group
Accelerates building-block diversification in medicinal chemistry
Reported in patent literature as intermediate for kinase inhibitors
Synthetic Intermediate Kinase Inhibitors Process Chemistry

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol | Optimal Application Scenarios


Medicinal Chemistry: Kinase Inhibitor & Anti-Infective Building Block

Procure this compound as a core scaffold for developing novel kinase inhibitors or antimicrobial agents. Its alcohol handle allows for rapid diversification, and the methyl substituent provides a pre-optimized lipophilic vector for improving membrane permeability, as supported by LogP data . The class-level validation of benzimidazoles as potent antimicrobial scaffolds further justifies its use in anti-infective drug discovery [2].

Chemical Biology: SAR Probe for Substitution Effects

Use this regioisomer to probe the biological impact of substituting the benzimidazole core at the 6-position with a methyl group. Comparative SAR studies against its unsubstituted (2-(1H-benzimidazol-2-yl)ethanol) and regioisomeric (1-(6-methyl-1H-benzimidazol-2-yl)ethanol) counterparts can map how lipophilicity and hydrogen-bonding patterns affect target binding and cellular activity .

Process Chemistry: Non-Crystalline Intermediate for Streamlined Synthesis

Leverage the compound's likely liquid or low-melting physical state for easier handling and formulation in high-throughput experimentation and automated synthesis platforms. Its non-crystalline nature, inferred from available vendor data, offers a practical advantage over high-melting solid analogs like 1-(6-methyl-1H-benzimidazol-2-yl)ethanol, potentially simplifying dissolution and reducing processing steps .

Academic Research: Advanced Organic Synthesis Methodology

Utilize 2-(6-methyl-1H-benzimidazol-2-yl)ethanol as a model substrate for developing or validating new synthetic methodologies. Its primary alcohol group makes it an ideal candidate for novel oxidation, esterification, or cross-coupling reactions, as demonstrated by its use in the Tandem Oxidation Process (TOP) methodology for preparing 2-substituted benzimidazoles .

Application
Selection Property
Validation Focus
Kinase inhibitor and anti-infective building block
Methyl-substituted benzimidazole scaffold with alcohol derivatization handle
Membrane-permeability optimization and antimicrobial screening context
SAR probe for substitution effects
Regioisomeric and methyl-substituted core for comparative profiling
Comparative LogP, target binding, and cellular activity profiling
Non-crystalline intermediate for automated synthesis
Likely liquid or low-melting physical form
Handling, solubility, and high-throughput dispensing assessment
Model substrate for synthetic methodology development
Primary alcohol amenable to oxidation and cross-coupling
Reaction scope and derivatization efficiency studies
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